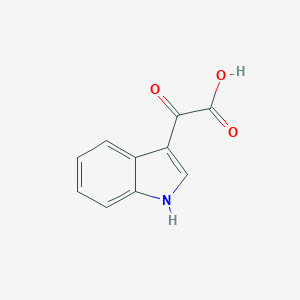

3-Indoleglyoxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVFWDCSFTDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074536 | |

| Record name | .alpha.-oxo-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-49-2 | |

| Record name | Indole-3-glyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-oxo-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylglyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-GLYOXALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U8W7RF8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Indoleglyoxylic Acid: Core Properties and Applications

This guide provides a comprehensive technical overview of 3-indoleglyoxylic acid (IGA), a pivotal molecule in biochemical research and a versatile building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, reactivity, and biological significance of IGA, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] this compound, as a derivative, combines the reactive potential of both an α-keto acid and the indole ring system, making it a highly valuable precursor for a diverse array of bioactive molecules. Its role as a metabolite in tryptophan metabolism further underscores its biological relevance.[2][3] This guide will explore the essential characteristics of IGA that underpin its utility in both biological and chemical contexts.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This compound is typically a light yellow to yellow solid.[4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [4][5] |

| Molecular Weight | 189.17 g/mol | [4][5] |

| CAS Number | 1477-49-2 | [4][5] |

| Melting Point | 217 °C (decomposes) | [4][6] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | 2-8°C | [4][6] |

| SMILES String | OC(=O)C(=O)c1c[nH]c2ccccc12 | [6] |

| InChI Key | DWLVFWDCSFTDOD-UHFFFAOYSA-N | [6] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with a common approach involving the reaction of indole with oxalyl chloride. This electrophilic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.

General Synthetic Pathway

A prevalent method for synthesizing this compound involves the acylation of indole. The reaction proceeds via an electrophilic attack of the Vilsmeier-Haack reagent, formed from oxalyl chloride and a suitable solvent like diethyl ether, on the indole ring. The resulting indol-3-ylglyoxylyl chloride is then hydrolyzed to yield this compound.

Caption: General synthesis of this compound from indole.

Reactivity Profile

The reactivity of this compound is characterized by the functional groups present: the indole ring, the carboxylic acid, and the α-keto group.

-

Indole Ring: The indole nucleus can undergo further electrophilic substitution, although the electron-withdrawing glyoxylic acid moiety at the 3-position deactivates the ring towards this type of reaction compared to unsubstituted indole.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amidation. The formation of amides is a particularly important reaction in the synthesis of bioactive derivatives.

-

α-Keto Group: The ketone is susceptible to nucleophilic attack and can be reduced or participate in condensation reactions.

Biological Significance and Applications in Drug Discovery

This compound and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.

Role in Tryptophan Metabolism

Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine and indole pathways.[2][7] Within the indole pathway, gut microbiota can metabolize tryptophan into various indole derivatives.[8] this compound has been identified as a product of bacterial transformation of indole.[9] The dysregulation of tryptophan metabolism is implicated in various diseases, making the study of its metabolites, like IGA, crucial for understanding disease pathogenesis.[2][8]

Caption: Simplified schematic of this compound in the indole pathway of tryptophan metabolism.

Precursor for Bioactive Compounds

This compound is a key starting material for the synthesis of a wide range of biologically active compounds.[4] Its derivatives have been investigated for various therapeutic applications:

-

Anticancer Agents: A significant area of research focuses on indolylglyoxylamide derivatives as potent anticancer agents.[2] These compounds have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[4][5] The glyoxylamide moiety is crucial for this activity, and modifications to the amide portion have led to the discovery of highly potent compounds.[4][5]

-

Enzyme Inhibitors: Derivatives of this compound have been prepared as inhibitors of enzymes such as sortase A and isocitrate lyase, which are potential targets for antimicrobial therapies.[4][10]

-

Anti-inflammatory and Antioxidant Properties: Research has explored the potential of this compound and its derivatives for their anti-inflammatory and antioxidant effects.[11]

Experimental Protocol: HPLC Analysis of this compound

Accurate quantification of this compound is essential for both synthetic chemistry and biological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. The following protocol provides a general framework for the analysis of IGA.

Principle

This method utilizes reverse-phase HPLC with UV detection. The compound is separated on a C18 column based on its polarity and detected by its absorbance of UV light.

Materials and Reagents

-

This compound standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (or other suitable acid for mobile phase pH adjustment)

-

Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

-

HPLC system equipped with a UV detector, pump, and autosampler.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Procedure

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

For synthetic reaction monitoring, dissolve a small, accurately weighed amount of the reaction mixture in the mobile phase.

-

For biological samples (e.g., bacterial culture supernatants), a sample clean-up step is necessary.[12] This may involve centrifugal filtration to remove proteins and other macromolecules.[12]

-

Filter all samples and standards through a syringe filter before injection to prevent column clogging.

-

-

HPLC Conditions:

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (acidified to pH ~3 with acetic acid). The exact ratio can be optimized, but a starting point could be a gradient elution. For example, starting with a higher percentage of acidified water and increasing the percentage of acetonitrile over the run.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

-

Detection Wavelength: 280 nm, which is near the absorbance maximum for the indole chromophore.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Run the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the samples and determine the peak area corresponding to this compound.

-

Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin, eye, and respiratory irritation.[5][13] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[8][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and its role as a precursor to a wide range of bioactive compounds. Its fundamental properties, coupled with its accessibility through straightforward synthetic routes, make it an invaluable tool for researchers in medicinal chemistry, chemical biology, and drug discovery. A thorough understanding of its characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics and the exploration of complex biological pathways.

References

-

PubChem. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863. [Link]

-

ChemBK. INDOLE-3-GLYOXYLIC ACID(IGA). [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European journal of medicinal chemistry, 127, 965–978. [Link]

-

Baker, J. W. (1940). Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine. Journal of the Chemical Society (Resumed), 458. [Link]

-

Guggilapu, S. D., et al. (2017). Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European journal of medicinal chemistry, 138, 970–985. [Link]

-

DevTools daily. Free Graphviz / Dot online editor. [Link]

-

GitHub Gist. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. [Link]

-

Liu, Y., et al. (2022). Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease. Amino acids, 54(5), 715–730. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(17), 2235–2255. [Link]

-

Organic Syntheses. Indole-3-acetic Acid. [Link]

-

Raffa, D., et al. (2004). Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones. European journal of medicinal chemistry, 39(3), 239–244. [Link]

-

Graphviz. User Guide. [Link]

-

Graphviz. Examples. [Link]

-

YouTube. Graphviz dot. [Link]

-

Kumar, R. (2025). Tryptophan's Three Pathways: How Your Body Uses This Essential Amino Acid. Dr. Kumar's Discovery. [Link]

-

National Institutes of Health. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]

-

Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical methods : advancing methods and applications, 5(15), 3749–3755. [Link]

-

Li, Y., et al. (2025). The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. Cancer research, CAN-24-0828. [Link]

-

Hindawi. HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens es). [Link]

-

MDPI. Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma. [Link]

-

ResearchGate. (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

-

ResearchGate. Scheme 1. Synthesis of various 3-indolyl-3-hydroxy oxindoles. [Link]

-

PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

-

National Institutes of Health. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. [Link]

Sources

- 1. forum.graphviz.org [forum.graphviz.org]

- 2. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. drkumardiscovery.com [drkumardiscovery.com]

- 8. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole synthesis [organic-chemistry.org]

- 10. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 3-Indoleglyoxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylic acid (IGA), a derivative of indole, stands as a pivotal molecule in contemporary scientific research. Its versatile chemical structure, featuring an indole ring linked to a glyoxylic acid group, enables its participation in a wide array of biochemical processes and synthetic organic reactions.[1] This guide provides an in-depth exploration of the multifaceted applications of IGA, moving beyond a simple catalog of uses to explain the underlying chemical and biological principles that make it an indispensable tool. We will delve into its crucial role in plant physiology as an auxin analog, its position as a key intermediate in microbial tryptophan metabolism, its function as a versatile scaffold for the synthesis of novel therapeutic agents, and its utility as an analytical standard. This document is designed to serve as a technical resource, complete with detailed experimental protocols and data, to empower researchers in leveraging the full potential of this remarkable compound.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's properties is foundational to its effective application in research. This compound is typically a yellow to off-white crystalline solid, sparingly soluble in water.[1][2] Its reactivity is centered around the carboxylic acid and ketone functionalities, as well as the indole ring system itself.

| Property | Value | Source |

| IUPAC Name | 2-(1H-indol-3-yl)-2-oxoacetic acid | [3] |

| CAS Number | 1477-49-2 | [1][4] |

| Molecular Formula | C₁₀H₇NO₃ | [3][4] |

| Molecular Weight | 189.17 g/mol | [3][4] |

| Appearance | Yellow solid / Light yellow to yellow solid | [4][5] |

| Melting Point | 217 °C (decomposes) | [6] |

| Storage Temperature | 0-8 °C | [4] |

| Purity (Typical) | ≥ 96% (HPLC) | [4] |

| Topological Polar Surface Area | 70.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Application in Plant Science and Agriculture: An Auxin Analog

One of the most well-established roles for IGA in research is in the field of plant biology, primarily due to its structural similarity to Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[7][8][9]

2.1. Mechanism of Action: Mimicking Auxin

Auxins are critical phytohormones that regulate nearly all aspects of plant growth and development, including cell elongation, root formation, and tropic responses.[7][10][11] IGA is widely used as a plant growth regulator because it functions as an auxin analog.[1] Its molecular structure allows it to interact with auxin signaling pathways, influencing physiological processes in a manner similar to endogenous IAA. This makes it a valuable tool for researchers studying auxin-mediated development and for agricultural applications aimed at enhancing crop resilience and yield, such as promoting root development and overall plant vigor.[1][4][12]

2.2. A Node in Auxin Biosynthesis Research

While not a direct intermediate in the primary plant-based tryptophan-dependent IAA biosynthesis pathways, the study of related indole compounds like IGA is crucial for understanding the metabolic networks surrounding auxin production.[13][14] Bacteria, for instance, can metabolize tryptophan through various routes, some of which produce indole derivatives that influence plant physiology.[8][15] Understanding how compounds like IGA are formed and how they interact with plant systems provides a more complete picture of plant-microbe interactions and the chemical ecology of the rhizosphere.[16]

A Versatile Building Block in Medicinal Chemistry and Organic Synthesis

Perhaps the most dynamic area of research for IGA is its use as a foundational scaffold or "building block" in organic synthesis. [1][17]Its reactive keto-acid functionality allows for facile derivatization, making it a valuable precursor for a diverse range of bioactive molecules. [1]

4.1. Synthesis of Bioactive Compounds

IGA is a reactant in the synthesis of numerous compounds with therapeutic potential. Research has demonstrated its utility in preparing:

-

Enzyme Inhibitors: Used to create indoleglyoxylates that act as inhibitors of bacterial enzymes like sortase A and isocitrate lyase, which are potential targets for new antibiotics. [5][6]* Anticancer Agents: Serves as a reactant for preparing glyoxyl analogs of indole phytoalexins and bis(indolyl)glyoxylamides, which have shown antitumoral activity and the ability to induce apoptosis in cancer cells. [18]* CNS-Active Compounds: The Indol-3-yl-glyoxylamide (IGA) scaffold, derived from this compound, has been explored for its potential in treating central nervous system disorders, with some analogues showing binding to α-synuclein, a protein implicated in Parkinson's disease. [19]* Other Pharmaceuticals: It is a documented reactant for the synthesis of established drugs like fenbufen (an anti-inflammatory) and ethacrynic acid derivatives (diuretics). [1]

4.2. Synthetic Methodologies

A common synthetic strategy involves the activation of the carboxylic acid of IGA, often by converting it to an acid chloride with a reagent like oxalyl chloride. This highly reactive intermediate can then be coupled with a wide range of nucleophiles, such as amines or amino acids, to form stable amide bonds. A one-pot, multi-step method is often employed for efficiency. [23]The choice of solvent is critical; while THF is sometimes used, DMF is often preferred, especially when coupling with polar amino acids, as it provides better solubility and reaction yields, sometimes requiring heat (~90 °C). [23]

Utility in Analytical Chemistry

Beyond its biological and synthetic applications, IGA serves a practical purpose in the analytical laboratory.

5.1. Analytical Standard and Spectroscopic Characterization

IGA is used as a reference standard for the identification and quantification of indole-related metabolites in complex biological samples. [15]Its presence can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). [15]The mass spectrum of IGA is characterized by a molecular ion peak at m/z 189 and key fragment ions at m/z 144 and 116. [3][15]This distinct fragmentation pattern, along with its retention time in a chromatographic system, allows for its unambiguous identification. [15]Furthermore, extensive spectral data, including 1H NMR, IR, and Raman spectra, are available in public databases for reference. [3]

5.2. Chromatographic Separation

The separation of IGA and other polar indolic compounds via Reversed-Phase HPLC (RP-HPLC) can be challenging due to their limited retention on standard C18 columns. [24]Effective separation requires careful method development. A common strategy involves using an aqueous mobile phase with a low pH (e.g., 3.8, adjusted with acetic acid) and an organic modifier like acetonitrile, run under a gradient elution program. [25]This approach ensures that the analytes are in a suitable protonation state for good peak shape and are resolved effectively from other components in the sample matrix. [25]

Experimental Protocols

The following protocols are provided as examples of common experimental procedures involving this compound.

Protocol 1: One-Pot Synthesis of Indol-3-yl-Glyoxylamides (IGAs)

This protocol is adapted from methodologies used for synthesizing libraries of bioactive IGA derivatives. [19]

-

Reaction Setup: To a solution of the starting indole (e.g., 5-bromoindole) in an anhydrous solvent (e.g., diethyl ether or THF) under an inert argon atmosphere, add oxalyl chloride dropwise at room temperature.

-

Activation: Stir the reaction mixture for 45-60 minutes at room temperature. During this time, the indole-3-glyoxylyl chloride intermediate will form.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure (in vacuo) to yield the crude acid chloride as a solid.

-

Amide Coupling: Immediately re-dissolve the crude intermediate in an appropriate anhydrous solvent, such as Dimethylformamide (DMF), which is effective for dissolving polar amino acids. [19]5. Nucleophile Addition: Add the desired amino acid methyl ester hydrochloride and a base (e.g., triethylamine or DIPEA) to the solution.

-

Reaction: Stir the mixture at room temperature (or heat to ~90 °C if required for solubility) for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography (silica gel) to obtain the desired Indol-3-yl-glyoxylamide.

Protocol 2: RP-HPLC Method for Separation of Indolic Compounds

This protocol is based on established methods for the analysis of IAA and related indoles in bacterial culture supernatants. [20]

-

Instrumentation: A standard HPLC system equipped with a C8 or C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm particle size) and a fluorescence detector. [20]2. Mobile Phase Preparation:

-

Eluent A: 2.5% acetic acid in water (v/v), pH adjusted to 3.8 with KOH. [20] * Eluent B: 80% acetonitrile in water (v/v). [20]3. Chromatographic Conditions:

-

Detection: Fluorimetric detection with excitation at 280 nm and emission at 350 nm. [20] * Flow Rate: 1.0 mL/min (typical, may require optimization).

-

Column Temperature: Ambient.

-

-

Gradient Elution Program:

| Time (min) | % Eluent A | % Eluent B |

| 0 | 80 | 20 |

| 25 | 50 | 50 |

| 31 | 0 | 100 |

| 33 | 80 | 20 |

| 36 | 80 | 20 |

| This gradient is an example and must be optimized for the specific analytes and column used. | ||

| [20] |

-

Sample Preparation: Centrifuge the bacterial culture to pellet cells. Filter the supernatant through a 0.22 µm centrifugal filter to remove particulates before injecting into the HPLC system. [20]

Conclusion

This compound is far more than a simple chemical reagent; it is a versatile and powerful tool that bridges multiple scientific disciplines. Its ability to mimic natural plant hormones provides deep insights into plant physiology. As a microbial metabolite, it helps unravel the complex chemical communication occurring in host-microbiome systems. In medicinal chemistry, its utility as a synthetic building block continues to fuel the discovery of novel therapeutics with potential applications in oncology, infectious diseases, and neurodegenerative disorders. Finally, its well-characterized properties make it a reliable standard for analytical chemists. The continued exploration of this compound's reactivity and biological activity promises to open new avenues of research and contribute to significant scientific advancements.

References

-

Indole-3-glyoxylic acid | C10H7NO3 | CID 73863. PubChem. [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. National Institutes of Health (NIH). [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC. [Link]

-

INDOLE-3-GLYOXYLIC ACID(IGA). ChemBK. [Link]

-

Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers. [Link]

-

Tryptophan’s Three Pathways: How Your Body Uses This Essential Amino Acid. Dr. Kumar. [Link]

-

Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma. MDPI. [Link]

-

Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]

-

The biosynthesis of auxin: how many paths truly lead to IAA?. ResearchGate. [Link]

-

Auxin biosynthesis pathways in plants. YouTube. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). [Link]

-

Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

-

Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers. [Link]

-

Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. National Institutes of Health (NIH). [Link]

-

Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor. PMC - PubMed Central. [Link]

-

The role of indole derivative in the growth of plants: A review. Frontiers. [Link]

-

Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC. [Link]

-

Synthesis of three major auxins from glucose in Engineered Escherichia coli. bioRxiv. [Link]

-

Bacterial indole-3-acetic acid: A key regulator for plant growth, plant-microbe interactions, and agricultural adaptive resilience. PubMed. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-3-glyoxylic acid CAS#: 1477-49-2 [amp.chemicalbook.com]

- 6. Indole-3-glyoxylic acid | 1477-49-2 [chemicalbook.com]

- 7. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 11. Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial indole-3-acetic acid: A key regulator for plant growth, plant-microbe interactions, and agricultural adaptive resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Building Blocks [sigmaaldrich.com]

- 18. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Indole: A Technical History of 3-Indoleglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleglyoxylic acid, a seemingly simple molecule, stands at a fascinating intersection of chemical synthesis, biochemistry, and pharmaceutical sciences. As a key intermediate in the metabolism of the essential amino acid tryptophan and a structural relative of the pivotal plant hormone indole-3-acetic acid (IAA), its history is deeply intertwined with the foundational discoveries in plant physiology and the ongoing quest for novel therapeutics. This in-depth technical guide charts the discovery and history of this compound, offering a detailed exploration of its synthesis, its biochemical significance, and its emergence as a valuable scaffold in modern drug discovery.

Part 1: The Dawn of Indole Chemistry and the Quest for Plant Growth Hormones

The story of this compound begins not with its own discovery, but with the broader exploration of the indole nucleus. In the 1860s, the German chemist Adolf von Baeyer's work on the dye indigo laid the groundwork for indole chemistry. His reduction of oxindole to indole in 1866 marked a significant milestone, opening the door to understanding a class of compounds that would later be found to be central to life.

The early 20th century witnessed a surge of interest in the chemical messengers governing plant growth. The pioneering work of scientists like Fritz Kögl and Arie Jan Haagen-Smit in the 1930s led to the isolation of substances they termed "auxins" from sources like human urine and fungal cultures. Their research culminated in the identification of "heteroauxin" as indole-3-acetic acid (IAA), a discovery that revolutionized plant biology and agriculture. This intense focus on indole-containing compounds set the stage for the investigation of other structurally related molecules, including this compound.

Part 2: The First Synthesis - A Deliberate Creation

While the exact moment of its first isolation from a natural source remains somewhat obscure in the historical record, the first definitive chemical synthesis of this compound was a landmark event. This achievement was reported in 1940 by John W. Baker in the Journal of the Chemical Society. Baker's work was not a random exploration of indole chemistry but was driven by a specific need to understand the metabolic breakdown of tryptophan.

Causality Behind the Experimental Choices

Baker's synthesis was designed to create a potential intermediate in the biological degradation of tryptophan. The choice of starting materials and reaction conditions was a logical application of the organometallic chemistry of the time. The use of a Grignard reagent of indole provided a nucleophilic indole ring, ready to attack an electrophilic carbonyl compound. The acid chloride of methyl hydrogen oxalate was an ideal electrophile, as it would introduce the desired two-carbon keto-acid side chain at the 3-position of the indole ring.

Experimental Protocol: The Baker Synthesis (1940)

The synthesis of this compound, as described by Baker, proceeds in two main steps: the formation of the methyl ester followed by its hydrolysis to the free acid.

Step 1: Synthesis of Methyl Indolyl-3-glyoxylate

-

Preparation of Indolylmagnesium Iodide: A solution of ethylmagnesium iodide is prepared by reacting magnesium turnings with ethyl iodide in anhydrous ether. To this Grignard reagent, a solution of indole in ether is added, leading to the formation of indolylmagnesium iodide.

-

Reaction with Methyl Oxalyl Chloride: The freshly prepared solution of indolylmagnesium iodide is then added dropwise to a cooled solution of methyl oxalyl chloride (the acid chloride of methyl hydrogen oxalate) in ether.

-

Workup and Isolation: The reaction mixture is then treated with ice and a solution of ammonium chloride to quench the reaction and precipitate the magnesium salts. The ethereal layer is separated, and the solvent is evaporated to yield crude methyl indolyl-3-glyoxylate.

-

Purification: The crude ester is purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Step 2: Hydrolysis to this compound

-

Saponification: The purified methyl indolyl-3-glyoxylate is dissolved in a solution of sodium hydroxide in aqueous methanol.

-

Acidification: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free this compound.

-

Isolation and Purification: The precipitated acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Diagram of the Baker Synthesis of this compound

Part 3: Biochemical Significance - A Key Metabolite

Following its synthesis, the biological relevance of this compound became increasingly apparent. It is now recognized as a key intermediate in the indole-3-pyruvic acid (IPA) pathway, one of the primary routes for the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from tryptophan.

The Indole-3-Pyruvic Acid Pathway

In this pathway, tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde. Finally, indole-3-acetaldehyde is oxidized to yield the active plant hormone, indole-3-acetic acid. This compound can be formed from the oxidation of indole-3-pyruvic acid.

Diagram of the Indole-3-Pyruvic Acid Pathway

Part 4: Modern Applications - A Scaffold for Drug Discovery

In recent decades, the indole-3-glyoxylamide scaffold, derived from this compound, has emerged as a "privileged structure" in medicinal chemistry

A Beginner's Guide to the Synthesis of 3-Indoleglyoxylic Acid

Abstract

This technical guide provides a comprehensive, beginner-friendly overview of the synthesis of 3-Indoleglyoxylic acid, a pivotal intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The primary focus is on the most common and accessible synthetic route: the electrophilic acylation of indole with oxalyl chloride. This document details the underlying reaction mechanism, potential side reactions, and a validated, step-by-step experimental protocol. Quantitative data, safety precautions, and methods for purification and characterization are also presented to equip researchers and drug development professionals with the knowledge for a successful synthesis.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic drugs. Consequently, the functionalization of the indole ring is a critical task in organic synthesis and drug discovery. This compound (IUPAC name: 2-(1H-indol-3-yl)-2-oxoacetic acid) is a versatile derivative of indole, serving as a key precursor for a range of important molecules.[1]

Its applications include, but are not limited to, the synthesis of:

-

Anticancer agents: Used as a reactant for preparing glyoxyl analogs of indole phytoalexins.

-

Anti-inflammatory drugs: A building block for fenbufen and ethacrynic acid derivatives.

-

Enzyme inhibitors: Employed in the preparation of fuconojirimycin derivatives that act as α-Fucosidase inhibitors.

Given its utility, a robust and reproducible method for its synthesis is highly valuable. This guide will focus on the most direct and widely cited method: the reaction of indole with oxalyl chloride.[2][3]

The Core Synthesis: Friedel-Crafts Acylation of Indole

The most prevalent method for preparing this compound involves the reaction of indole with oxalyl chloride in an anhydrous ethereal solvent.[2][3] This reaction is a type of Friedel-Crafts acylation, where the electron-rich C-3 position of the indole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride.[4][5]

Reaction Mechanism

The indole ring is a highly reactive aromatic heterocycle, with the C-3 position being approximately 10^13 times more reactive than a position on a benzene ring.[3] This high nucleophilicity allows the acylation to proceed readily, often without the need for a strong Lewis acid catalyst that is typically required for Friedel-Crafts reactions on less reactive aromatics.[3][6]

The reaction proceeds in two main stages:

-

Acylation: The C-3 of indole attacks one of the electrophilic carbonyls of oxalyl chloride, forming an intermediate acyl chloride, 3-indoleglyoxylyl chloride.[2][7] This step typically results in the formation of a brightly colored precipitate.[2]

-

Hydrolysis: The intermediate acyl chloride is then carefully hydrolyzed with water to yield the final product, this compound.

The overall transformation is depicted below.

Caption: Overall two-step synthesis pathway.

Causality Behind Experimental Choices

-

Solvent: Anhydrous diethyl ether is the standard solvent. Its non-polar nature is suitable for the reactants, and its low boiling point facilitates removal. Crucially, it must be anhydrous to prevent premature reaction of the highly moisture-sensitive oxalyl chloride.[2][8]

-

Temperature: The initial addition of oxalyl chloride is performed at 0 °C (using an ice bath).[2] This is critical to control the exothermic nature of the acylation reaction, minimizing the formation of polymeric byproducts and other side reactions that can occur at higher temperatures.[4]

-

Reagent Order: Oxalyl chloride is added slowly to the solution of indole.[2] This ensures that the indole is always in excess relative to the acylating agent at the point of reaction, which helps to prevent di-acylation or other side reactions.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-indoleglyoxylyl chloride, the intermediate that is subsequently hydrolyzed to this compound.

Reagents and Equipment

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Indole | 117.15 | 11.7 g | 0.1 mol | Ensure it is pure. |

| Oxalyl Chloride | 126.93 | 10 mL (14.2 g) | 0.112 mol | Highly toxic and corrosive. Handle in a fume hood.[8][9] |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | Must be dry. Peroxide-free. |

Equipment: 250 mL two-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus (Büchner funnel), nitrogen/argon inlet.

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. prepchem.com [prepchem.com]

- 3. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. westliberty.edu [westliberty.edu]

Introduction: Situating 3-Indoleglyoxylic Acid in the Biological Landscape

An In-Depth Technical Guide to the Mechanistic Pathways of 3-Indoleglyoxylic Acid

This compound (IGA) is an indole derivative and a metabolite of tryptophan, the essential amino acid. Chemically identified as α-oxo-1H-indole-3-acetic acid, this molecule occupies a critical nexus in biochemical pathways, linking microbial metabolism with host immune regulation. While not a therapeutic agent in its own right, IGA's structural features make it a subject of intense interest for its potential to modulate key biological targets and for its role as a privileged scaffold in medicinal chemistry.

This guide eschews a simple recitation of facts in favor of a narrative built on scientifically-grounded hypotheses. We will explore the two most probable mechanisms of action for IGA—modulation of the Aryl Hydrocarbon Receptor (AhR) and inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). For each proposed mechanism, we will detail the rationale and provide robust, field-proven experimental protocols to enable researchers to validate these hypotheses in their own laboratories.

Hypothesized Mechanism 1: IGA as a Modulator of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses, particularly at barrier tissues like the gut.[1][2] A vast array of microbial tryptophan catabolites, all sharing the core indole structure of IGA, have been identified as potent AhR ligands.[3] This strong precedent forms the basis of our first mechanistic hypothesis: IGA interacts with and modulates the activity of the Aryl Hydrocarbon Receptor.

Upon binding a ligand, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[3][4] These genes include critical xenobiotic-metabolizing enzymes (e.g., CYP1A1) and immunomodulatory cytokines.[5] The functional outcome—pro-inflammatory or anti-inflammatory—is highly context- and ligand-dependent, making the characterization of new ligands like IGA a critical research objective.

Visualizing the AhR Signaling Pathway

Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) by this compound.

Experimental Protocol: AhR Activation Luciferase Reporter Assay

This protocol provides a robust method to determine if IGA acts as an agonist or antagonist of human AhR. It utilizes a reporter cell line stably transfected with a luciferase gene under the control of an AhR-responsive promoter.[4][6]

Objective: To quantify the dose-dependent AhR activation or inhibition by this compound.

Materials:

-

Human AhR Reporter Cell Line (e.g., INDIGO Biosciences Cat. No. IB01301)[4][7]

-

Cell Recovery Medium (CRM)

-

Compound Screening Medium (CSM)

-

Reference AhR Agonist (e.g., MeBIO, FICZ)[4]

-

Reference AhR Antagonist (e.g., CH-223191)[4]

-

This compound (IGA), high purity

-

DMSO (Cell culture grade)

-

White, opaque 96-well cell culture plates

-

Luciferase detection reagent (e.g., Promega ONE-Glo™)

-

Luminometer plate reader

Methodology:

-

Cell Revival and Seeding:

-

Rapidly thaw cryopreserved AhR reporter cells in a 37°C water bath.

-

Immediately transfer thawed cells into pre-warmed Cell Recovery Medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh CRM to the recommended density.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Preparation of Dosing Solutions:

-

Prepare a concentrated stock solution of IGA in DMSO (e.g., 50 mM).

-

For Agonist Testing: Perform serial dilutions of the IGA stock solution in Compound Screening Medium to achieve the final desired assay concentrations (e.g., 0.1 nM to 100 µM). Include a "vehicle control" of DMSO in CSM at the highest percentage used. Also prepare a positive control using the reference agonist.

-

For Antagonist Testing: Prepare serial dilutions of IGA in CSM that also contains a known concentration of the reference agonist (typically at its EC₈₀ value).[4]

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the seeding medium from the cells.

-

Add 100 µL of the prepared dosing solutions (vehicle, positive control, IGA dilutions) to the appropriate wells.

-

Return the plate to the incubator for an additional 24 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add a volume of detection reagent to each well equal to the culture medium volume (e.g., 100 µL).

-

Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the average relative luminescence units (RLU) for each replicate.

-

Normalize the data by expressing the RLU of treated wells as a "Fold Activation" relative to the vehicle control (Fold Activation = RLU_sample / RLU_vehicle).

-

Plot the Fold Activation against the log of the IGA concentration. Use non-linear regression (four-parameter logistic curve) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[8]

-

Hypothesized Mechanism 2: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[9][10] In the tumor microenvironment, IDO1 is frequently overexpressed, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This effectively starves effector T cells and promotes the generation of regulatory T cells (Tregs), allowing the tumor to evade immune surveillance. Consequently, IDO1 is a high-value target in immuno-oncology.[11]

Given that many potent IDO1 inhibitors are indole derivatives, our second mechanistic hypothesis is: IGA acts as a competitive or non-competitive inhibitor of the IDO1 enzyme.

Visualizing the IDO1 Pathway and Inhibition

Caption: The IDO1 enzymatic pathway and its hypothesized inhibition by this compound.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay (HPLC Method)

This protocol measures the efficacy of IGA in inhibiting IDO1 activity within a cellular context. Human cancer cells are stimulated to express IDO1, treated with the inhibitor, and the amount of kynurenine produced is quantified by High-Performance Liquid Chromatography (HPLC).[12][13]

Objective: To determine the IC₅₀ value of this compound for IDO1 enzyme activity in a cellular model.

Materials:

-

Human cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells, HeLa cells).[13]

-

Cell culture medium and supplements (e.g., DMEM, 10% FBS).

-

Recombinant human Interferon-gamma (IFN-γ).

-

This compound (IGA), high purity.

-

Trichloroacetic acid (TCA).

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile phase (e.g., potassium phosphate buffer with methanol).

-

Kynurenine standard for calibration curve.

Methodology:

-

Cell Culture and IDO1 Induction:

-

Inhibitor Treatment:

-

Following IDO1 induction, remove the medium.

-

Add fresh medium containing serial dilutions of IGA (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a "no inhibitor" positive control.

-

Incubate for an additional 24-48 hours.

-

-

Sample Preparation for HPLC:

-

Collect 140 µL of the cell culture supernatant from each well.[13]

-

Add 10 µL of 6.1 N TCA to each sample to precipitate proteins.[12][13]

-

Incubate the samples at 50°C for 30 minutes. This crucial step hydrolyzes the initial product, N-formylkynurenine, into the stable and detectable kynurenine.[12][14]

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

-

Carefully transfer the clear supernatant to HPLC vials.

-

-

HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Run an isocratic mobile phase and monitor the eluent with a UV detector at ~360 nm.

-

Identify the kynurenine peak based on the retention time of the kynurenine standard.

-

Quantify the peak area for each sample.

-

-

Data Analysis and IC₅₀ Determination:

-

Using the calibration curve generated from the kynurenine standard, convert the peak areas of the samples into kynurenine concentrations.

-

Calculate the percentage of IDO1 inhibition for each IGA concentration using the formula: % Inhibition = (1 - ([Kyn]inhibitor / [Kyn]vehicle)) * 100[12]

-

Plot the % Inhibition against the logarithm of the IGA concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Quantitative Data Summary

As this compound is primarily a research compound and metabolic intermediate, extensive quantitative data on its direct biological activity is not widely published. The primary value of the protocols above is to generate such data. For context, established inhibitors for these pathways have known potencies:

| Compound | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |

| Epacadostat | IDO1 | Cell-based | ~10 nM | [11] |

| Cinnabarinic acid | IDO1 | Enzymatic | 460 nM | [15] |

| TCDD | AhR | Reporter Gene | ~0.1 - 1 nM (EC₅₀) | [1] |

| Indole-3-acetate | AhR | Reporter Gene | ~10 - 50 µM (EC₅₀) | [1] |

Conclusion and Future Directions

This guide frames the mechanism of action of this compound not as a settled matter, but as a compelling scientific inquiry. The evidence strongly suggests that its biological effects are likely mediated through immunomodulatory pathways governed by the Aryl Hydrocarbon Receptor and Indoleamine 2,3-dioxygenase 1 . Its role as a metabolic precursor to other bioactive indoles further complicates this picture, suggesting it may influence physiology both directly and indirectly.

For researchers in drug development, IGA represents both a tool and a template. The provided protocols offer a clear roadmap for definitively characterizing its activity on these key targets. The results of such investigations will not only elucidate the specific role of this endogenous metabolite but also inform the rational design of novel therapeutics that leverage the privileged indole scaffold to target complex diseases from cancer to autoimmunity.

References

-

INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. INDIGO Biosciences, Inc. [Link]

-

PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. PURACYP. [Link]

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

-

Li, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1870(1), 53-61. [Link]

-

Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology. [Link]

-

Cribb, A. E., & Raucy, J. L. (2021). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. Springer Nature Experiments. [Link]

-

Iankov, I. D., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30584–30595. [Link]

-

Jin, U. H., et al. (2020). Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization. International Journal of Molecular Sciences, 21(7), 2579. [Link]

-

Cheng, Y., et al. (2015). Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes. Drug Metabolism and Disposition, 43(10), 1536-1543. [Link]

-

Zhai, L., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 597. [Link]

-

An, Y., et al. (2020). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 200, 112423. [Link]

-

ResearchGate. (n.d.). Metabolic pathways showing role of indole 3-hydroxylation in vivo (A) and in vitro (B). [Link]

-

Degner, S. C., et al. (2009). Targeting of aryl hydrocarbon receptor-mediated activation of cyclooxygenase-2 expression by the indole-3-carbinol metabolite 3,3'-diindolylmethane in breast cancer cells. Journal of Biological Chemistry, 284(41), 28251-28260. [Link]

-

Human Metabolome Database. (2021). This compound (HMDB0242143). [Link]

-

Sender, E., et al. (2018). Characterization of novel inhibition of indoleamine 2,3-dioxygenase by targeting its apo form. bioRxiv. [Link]

-

Zegarra-Ruiz, D. F., et al. (2021). Dietary Indole-3-Carbinol Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice. Frontiers in Immunology, 11, 606441. [Link]

-

Lee, Y., et al. (2018). Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation. Immune Network, 18(5), e38. [Link]

-

Zhang, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1145326. [Link]

-

Journal of Computer-Aided Molecular Design. (2024). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]

-

He, K., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(5), 779-791. [Link]

-

Zoso, A., et al. (2021). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. FEBS Journal, 288(21), 6046-6071. [Link]

-

Liu, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 570. [Link]

-

ResearchGate. (n.d.). IC50 values for the inhibitory effects of test compounds on the.... [Link]

-

ResearchGate. (n.d.). Selectivity indices of compounds against cancer cell lines (IC50) using.... [Link]

-

PubChem. (n.d.). Therapeutic index, ratio of IC50 for human H9 cells to EC50 for HIV 3B. [Link]

Sources

- 1. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Targeting of aryl hydrocarbon receptor-mediated activation of cyclooxygenase-2 expression by the indole-3-carbinol metabolite 3,3'-diindolylmethane in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. oncotarget.com [oncotarget.com]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

The Biological Activity of 3-Indoleglyoxylic Acid: A Technical Guide for Researchers

Abstract

3-Indoleglyoxylic acid (IGA) is an intriguing indole derivative positioned at a key metabolic crossroads. While historically viewed primarily as a transient intermediate in microbial and plant tryptophan metabolism, emerging evidence points towards a broader biological significance for IGA and its derivatives. This technical guide provides an in-depth exploration of the current understanding of IGA's biological activities, from its established roles in biochemical pathways to the burgeoning interest in its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of IGA, complete with experimental insights and detailed protocols to facilitate further investigation into this promising molecule.

Introduction: Beyond a Metabolic Intermediate

Indole and its derivatives are a class of heterocyclic compounds with profound biological importance, acting as signaling molecules, metabolic precursors, and therapeutic agents. Among these, this compound (CAS 1477-49-2), a keto acid derivative of indole, has traditionally been characterized as an intermediate in the metabolic pathways of tryptophan.[1] In bacteria, it is a product of the oxidation of the well-known phytohormone indole-3-acetic acid (IAA).[2] In the realm of plant physiology, IGA is considered a potential regulator of plant growth and development.[3]

Recent investigations, however, have begun to shed light on the independent bioactivity of IGA and its synthetic derivatives, sparking interest in its potential applications in pharmacology and biotechnology. Notably, derivatives of indolyl-3-glyoxylic acid have been patented for their therapeutic properties, particularly in the context of cancer treatment.[4] This guide will synthesize the current knowledge on IGA, offering a structured narrative that delves into its metabolic context, explores its known and putative biological functions, and provides practical methodologies for its study.

The Biochemical Landscape of this compound

The biological presence of IGA is intrinsically linked to the metabolism of tryptophan, an essential amino acid. Its formation and degradation are key steps in the intricate network of indole biochemistry, particularly in microbial and plant systems.

Microbial Tryptophan Metabolism: A Central Hub

In various bacterial species, IGA is a key intermediate in the catabolism of indole-3-acetic acid (IAA). The transformation of indole can proceed through a tryptophan-independent pathway, where indole is first converted to IAA, which is then oxidized to form IGA.[2] This is a critical step in the detoxification of indole and the utilization of indole compounds as a carbon and energy source.

The enzymatic oxidation of IAA to IGA is a crucial reaction in this pathway.[2] Peroxidases are among the enzymes implicated in this oxidative process.[5] The subsequent metabolic fate of IGA can lead to the formation of other indole derivatives, contributing to the diverse pool of signaling molecules within microbial communities.

Role in Plant Physiology: An Emerging Player in Auxin Homeostasis

The presence and metabolism of indole compounds are central to plant growth and development, with IAA being the principal auxin. The oxidative degradation of IAA is a key mechanism for regulating auxin homeostasis, and this is where IGA may play a role.[6][7] The enzymatic oxidation of IAA in plants can lead to the formation of various catabolites, and while oxindole-3-acetic acid is a major product, the pathway involving IGA represents another potential route for modulating active auxin levels.[8][9][10] The potential for IGA to act as a plant growth regulator itself is an area of active research.[3]

Therapeutic Potential of this compound Derivatives

While the direct therapeutic effects of IGA are still under investigation, significant attention has been given to its derivatives, particularly in the field of oncology.

Anti-Angiogenic Properties and Anticancer Activity

A key area of interest is the anti-angiogenic potential of indolyl-3-glyoxylic acid derivatives.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting this process, the growth and spread of cancer can be curtailed. A patent for N-substituted indol-3-glyoxylamides highlights their use in treating tumors, including those with drug resistance and metastatic carcinoma, by acting as angiogenesis inhibitors.[4] These compounds have shown promise in reducing tumor cell migration and invasion.[11]

The proposed mechanism for this anti-angiogenic effect is the inhibition of key signaling pathways involved in blood vessel formation. This makes IGA a valuable scaffold for the development of novel anticancer agents.[12]

Precursor for Bioactive Molecule Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of bioactive molecules.[3] Its chemical structure allows for modifications that can lead to compounds with diverse pharmacological properties, including anti-inflammatory and antioxidant effects.[3] This makes IGA a valuable starting material in medicinal chemistry for the development of new therapeutic agents.

This compound and the Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental and endogenous compounds.[13] Many tryptophan metabolites are known to be AhR ligands, modulating immune responses and other physiological processes.[1][14][15][16]

While there is substantial evidence for other indole derivatives, such as indole-3-acetate and tryptamine, acting as AhR agonists, the specific interaction of IGA with AhR is not yet well-characterized.[13][14] Given its structural similarity to other known AhR ligands, it is plausible that IGA could also modulate AhR activity. This remains a compelling area for future research.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for its quantification and the assessment of its cytotoxic effects.

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of IGA in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)[17][18]

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

This compound standard

-

Internal standard (e.g., ¹³C-labeled IGA)

-

Sample extraction solvent (e.g., methanol or ethyl acetate)[19]

Procedure:

-

Sample Preparation: Homogenize biological samples (e.g., bacterial culture supernatant, plant tissue extract) in the extraction solvent. Centrifuge to pellet debris and collect the supernatant.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, a C18 SPE cartridge can be used to clean up the sample and concentrate the analyte.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the extract under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

-

HPLC Separation: Inject the sample onto the C18 column. Use a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for IGA and the internal standard.

-

Quantification: Create a calibration curve using known concentrations of the IGA standard. Quantify the amount of IGA in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Table 1: Example HPLC-MS/MS Parameters for IGA Analysis

| Parameter | Value |

| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (IGA) | To be determined empirically |

| MRM Transition (IS) | To be determined empirically |

Cytotoxicity Assessment using MTT Assay

This protocol outlines a colorimetric assay to assess the cytotoxic effects of IGA on cultured cells.[20][21][22][23]

Materials:

-

Mammalian cell line of interest (e.g., cancer cell line, normal cell line)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of IGA in cell culture medium. Replace the medium in the wells with the IGA-containing medium. Include vehicle-treated (control) and untreated wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of IGA that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is emerging from the shadow of its more famous indole relatives as a molecule with distinct and potentially significant biological activities. Its role as an intermediate in microbial and plant metabolism is well-established, and the therapeutic potential of its derivatives, particularly as anti-angiogenic agents, is a promising avenue for drug discovery.

Future research should focus on several key areas:

-

Elucidating the direct biological effects of IGA in mammalian systems.

-

Investigating the interaction of IGA with the aryl hydrocarbon receptor and its downstream signaling consequences.

-

Exploring the broader therapeutic applications of IGA derivatives beyond oncology.

-

Developing more refined analytical methods for the in vivo detection and quantification of IGA.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the multifaceted biological roles of this compound. The insights and protocols presented herein are intended to empower the scientific community to further explore this fascinating molecule and unlock its full potential.

References

- Heath-Pagliuso, S., Rogers, W. J., & Denison, M. S. (1998). Activation of the Ah receptor by tryptophan and tryptophan metabolites. Biochemistry, 37(33), 11508–11515.

- Hendrikx, T., & Schnabl, B. (2021). Microbiota tryptophan metabolism induces aryl hydrocarbon receptor activation and improves alcohol. Darmzentrum Bern.

- Jin, U. H., Lee, S. O., & Safe, S. (2014). Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes. Toxicological Sciences, 142(2), 329–337.

- Li, Y., & Zhang, H. (2022). Activation of aryl hydrocarbon receptor by microbial tryptophan metabolites.

- Cai, Y., et al. (2021).

- Jadhav, S. P., & Ghosh, J. S. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography.

- Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(1), 199–205.

- Reinecke, D. M., & Bandurski, R. S. (1983). Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays. Plant Physiology, 71(2), 211–213.

- Da Settimo, F., et al. (2017). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 22(8), 1341.

- Elbion AG. (2005). Indolyl-3- glyoxylic acid with useful therapeutic properties.

- Sharma, S., & Kumar, A. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 110-115.

- Nonhebel, H. M., & Bandurski, R. S. (1984). Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays. Plant Physiology, 76(4), 979–983.

- Duca, D., Glick, B. R., & Bernard, R. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12799.

- Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333.

- Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1976). Metabolism of Indole-3-acetic Acid: IV.